molecular formula C8H8Cl2N2O B022315 2-(2,4-Dichlorophenoxy)acetamidine CAS No. 100607-02-1

2-(2,4-Dichlorophenoxy)acetamidine

Cat. No. B022315
M. Wt: 219.06 g/mol
InChI Key: IZZWGLGCUWZQHS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)acetamidine is a chemical compound with the molecular formula C8H8Cl2N2O . It falls under the category of miscellaneous compounds . The compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .


Molecular Structure Analysis

The molecular structure of 2-(2,4-Dichlorophenoxy)acetamidine is represented by the formula C8H8Cl2N2O . The average mass of the molecule is 220.053 Da and the monoisotopic mass is 218.985382 Da .


Physical And Chemical Properties Analysis

The molecular weight of 2-(2,4-Dichlorophenoxy)acetamidine is 219.07 . The compound is typically stored in a 2-8°C refrigerator .

Future Directions

2-(2,4-Dichlorophenoxy)acetic acid and its derivatives, including 2-(2,4-Dichlorophenoxy)acetamidine, are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . Future research could focus on further exploring the potential applications of these compounds in medical and pharmaceutical fields .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZWGLGCUWZQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640884
Record name (2,4-Dichlorophenoxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)acetamidine

CAS RN

100607-02-1
Record name (2,4-Dichlorophenoxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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